

Vanadium oxidation state in oxytriisopropoxide complex

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Compound of Interest

Compound Name: Vanadium(V) oxytriisopropoxide

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An In-Depth Technical Guide to **Vanadium(V) Oxytriisopropoxide**: Oxidation State, Structure, and Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Vanadium(V) oxytriisopropoxide**, a significant organometallic compound utilized in a variety of synthetic applications. The central focus of this document is the characterization of the vanadium metal center's +5 oxidation state. This guide details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and explores its catalytic role in key organic transformations.

The Vanadium(V) Oxidation State

Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states, including +2, +3, +4, and +5, each imparting distinct chemical properties and colors in solution. In the Vanadium oxytriisopropoxide complex, with the chemical formula $\text{VO}(\text{O-i-Pr})_3$, the vanadium atom is in its highest and most common oxidation state, +5.^{[1][2][3]}

The determination of the +5 oxidation state is based on the coordination of the vanadium center. It is bonded to one oxo ligand (O^{2-}) and three isopropoxide ligands ($^-\text{OCH}(\text{CH}_3)_2$). The isopropoxide groups are considered to have a -1 charge each, and the oxo ligand has a -2 charge. To maintain a neutral charge for the entire complex, the vanadium metal center must possess a +5 charge.

This V(V) state corresponds to a d^0 electronic configuration, rendering the complex diamagnetic, meaning it does not exhibit magnetic properties in the absence of an external magnetic field. This high oxidation state makes **Vanadium(V) oxytriisopropoxide** an effective oxidizing agent and a versatile precursor for the synthesis of various vanadium-based materials and catalysts.^{[2][3]}

Physicochemical and Structural Properties

Vanadium(V) oxytriisopropoxide is a colorless to yellow volatile liquid that is sensitive to moisture and air.^{[2][3]} Its key properties are summarized in the table below.

General Properties

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₂₁ O ₄ V	[3]
Molecular Weight	244.20 g/mol	[4]
Synonyms	Triisopropoxyvanadium(V) oxide, VTIP, Vanadyl isopropoxide	[3][4]
CAS Number	5588-84-1	[4]
Appearance	Colorless to yellow-green or gold liquid	[2][3]
Density	~1.035 g/mL at 25 °C	
Boiling Point	80-82 °C at 2 mmHg	
Flash Point	45 °C	[5]
Solubility	Miscible with toluene, hexane, and isopropanol	

Structural Parameters

As of this review, a definitive single-crystal X-ray diffraction structure for **Vanadium(V) oxytriisopropoxide**, VO(O-i-Pr)₃, is not readily available in open literature. However, the structure of its methyl analogue, Vanadium(V) oxytri(methoxide), VO(OCH₃)₃, has been

determined, providing valuable insight into the coordination geometry and bond lengths.[6] The molecule exists as a dimer, $[V_2O_2(OCH_3)_6]$, in the solid state, featuring a distorted octahedral geometry around each vanadium atom.

Parameter	Description	Value (for $VO(OCH_3)_3$)	Reference
V=O Bond Length	Terminal vanadyl bond	1.54 Å	[6]
V-O (bridging)	Bond to bridging methoxide oxygen	2.01 Å, 2.37 Å	[6]
V-O (terminal)	Bond to terminal methoxide oxygen	1.76 Å	[6]
Coordination Geometry	Geometry around each Vanadium	Distorted Octahedral	[6]

Note: The structural data presented is for the dimeric methyl analogue, $[V_2O_2(OCH_3)_6]$, and should be considered an approximation for the isopropoxide complex which is typically monomeric in solution.

Experimental Protocols

Synthesis of Vanadium(V) Oxytriisopropoxide

The complex is typically prepared via the alcoholysis of vanadyl trichloride ($VOCl_3$) with isopropanol. This reaction must be conducted under anhydrous and inert conditions due to the high sensitivity of the reactants and products to moisture.

Materials:

- Vanadyl trichloride ($VOCl_3$)
- Anhydrous isopropanol
- Anhydrous non-polar solvent (e.g., hexane or toluene)
- Anhydrous ammonia (gas) or a non-nucleophilic base (e.g., pyridine)

- Schlenk line apparatus or glovebox
- Dry glassware

Procedure:

- Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel and condenser) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.
- Dissolve vanadyl trichloride in a minimal amount of the anhydrous non-polar solvent and cool the solution in an ice bath (0 °C).
- Slowly add a solution of at least 3 equivalents of anhydrous isopropanol in the same solvent via the dropping funnel with vigorous stirring.
- During the addition, HCl gas is evolved. To neutralize the HCl and drive the reaction to completion, a stream of anhydrous ammonia gas can be bubbled through the solution, or a stoichiometric amount of a non-nucleophilic base can be added. This will precipitate ammonium chloride (NH₄Cl).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Filter the mixture under inert atmosphere to remove the precipitated salt (e.g., NH₄Cl).
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by vacuum distillation to yield **Vanadium(V) oxytriisopropoxide** as a yellow liquid.

Characterization Methods

The identity and purity of the synthesized complex can be confirmed using several spectroscopic techniques.^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected to show signals corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons (CH_3) would be characteristic.
- ^{13}C NMR: Signals for the two distinct carbon environments in the isopropoxide ligand.
- ^{51}V NMR: A sharp signal characteristic of a diamagnetic V(V) species. The chemical shift provides information about the coordination environment of the vanadium center.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band is expected in the region of $950\text{--}1050\text{ cm}^{-1}$, which is characteristic of the V=O (vanadyl) double bond stretch. Other bands corresponding to C-O and C-H vibrations of the isopropoxide ligands will also be present.[7]
- Raman Spectroscopy: The V=O stretch is also Raman active and typically appears as a strong, sharp peak, corroborating the FT-IR data.[7]

Application Protocol: Sol-Gel Synthesis of Vanadium Oxide

Vanadium(V) oxytriisopropoxide is a common precursor for the synthesis of vanadium oxides (e.g., V_2O_5) via a sol-gel process.[8][9]

Procedure:

- Prepare a solution of **Vanadium(V) oxytriisopropoxide** in a suitable anhydrous alcohol, such as isopropanol or ethanol.
- In a separate vessel, prepare a solution of water in the same alcohol. The molar ratio of water to the vanadium precursor is a critical parameter that influences the structure of the final product.
- Slowly add the water/alcohol solution to the vanadium precursor solution under vigorous stirring.
- Hydrolysis and condensation reactions will commence, leading to the formation of a gel. The gelation time can vary from minutes to hours depending on the concentration, temperature,

and water-to-alkoxide ratio.

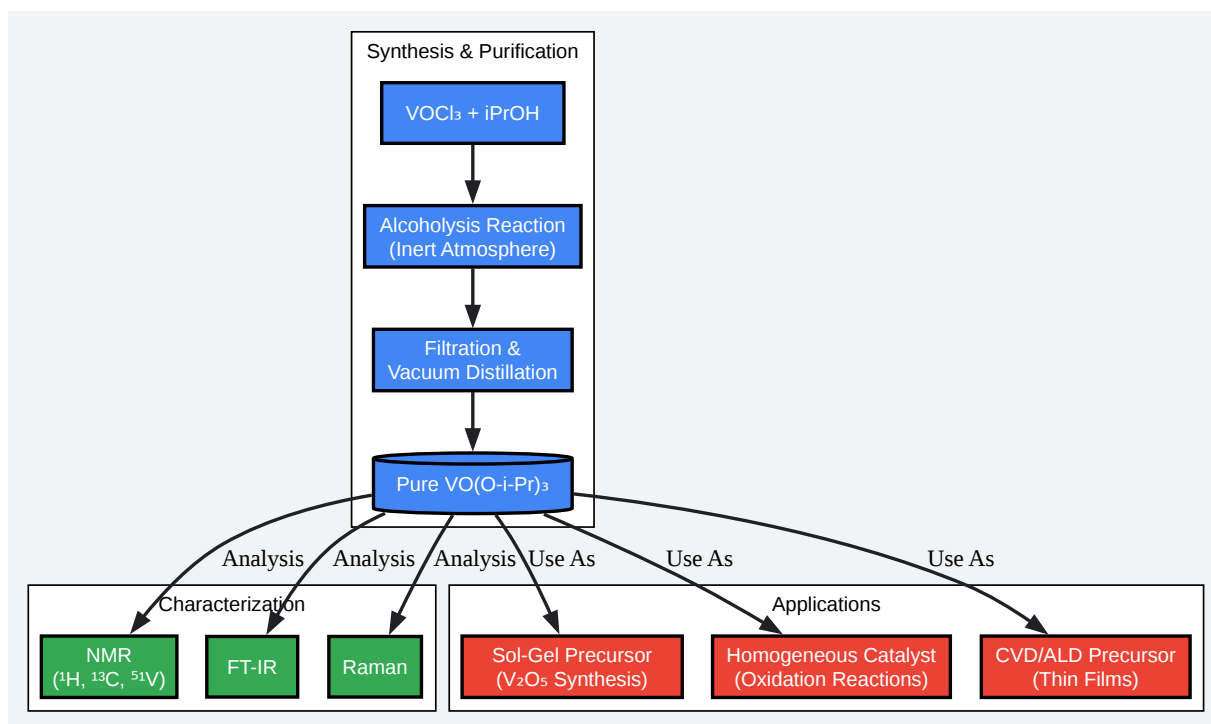
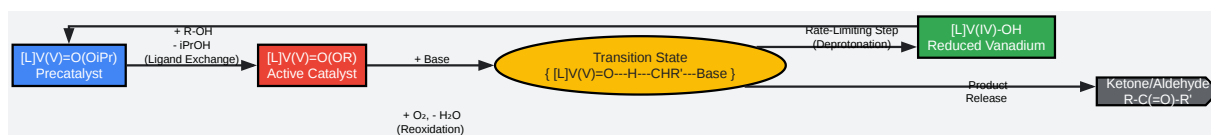
- The resulting gel can be aged for a specific period.
- The aged gel is then dried to remove the solvent, which may be done at room temperature or in an oven at a controlled temperature.
- Finally, the dried xerogel is calcined at a high temperature (e.g., 400-550 °C) to remove organic residues and crystallize the vanadium oxide material.[\[10\]](#)

Reactivity and Mechanistic Pathways

The V(V) center in oxytriisopropoxide makes it a key component in catalysis, particularly for oxidation reactions.[\[3\]](#)

Vanadium-Catalyzed Aerobic Oxidation of Alcohols

Vanadium complexes can catalyze the oxidation of alcohols to aldehydes and ketones using molecular oxygen as the terminal oxidant. A proposed mechanism for certain vanadium(V) systems is the Base-Assisted Dehydrogenation (BAD) pathway. The catalytic cycle begins with a ligand exchange, where the alcohol substrate replaces one of the isopropoxide ligands on the vanadium center.



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